molecular formula C₁₀H₁₇NO₃S B1140148 (1R)-10-Camphorsulfonamide CAS No. 72597-34-3

(1R)-10-Camphorsulfonamide

Cat. No. B1140148
CAS RN: 72597-34-3
M. Wt: 231.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of (1R)-10-Camphorsulfonamide involves converting (1R)-(-) and/or (1S)-(+)10-camphorsulfonic acid to its corresponding acid chloride, followed by a transformation to the sulfonamide. This process demonstrates the conservation of absolute configuration despite changes in optical rotation across different stages of synthesis, from sulfonamide through sulfonylimine to oxaziridine (Cermak & Wiemer, 1999).

Molecular Structure Analysis

The molecular structure of (1R)-10-Camphorsulfonamide has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectroscopy, and gas chromatography/mass spectrometry (GC/MS). Electronic circular dichroism (ECD) spectra and quantum chemical calculations have provided insights into the stereochemistry of the molecule, which is crucial for its application in synthetic chemistry (Cheng et al., 2022).

Chemical Reactions and Properties

(1R)-10-Camphorsulfonamide exhibits selective inhibitory activity towards certain enzyme isoforms, demonstrating its potential as a lead compound for the development of enzyme inhibitors. Its chirality significantly influences its chemical properties, including its interactions with various substrates and enzymes (Maresca & Supuran, 2011).

Physical Properties Analysis

The physical properties of (1R)-10-Camphorsulfonamide, such as solubility, melting point, and crystal structure, have been thoroughly investigated. These properties are essential for understanding its behavior in different chemical environments and for the design of experiments involving this compound.

Chemical Properties Analysis

The chemical behavior of (1R)-10-Camphorsulfonamide, including its reactivity and interaction with other chemical species, is a subject of ongoing research. Its role as a catalyst in various organic reactions highlights its importance in synthetic chemistry and pharmaceutical manufacturing.

Scientific Research Applications

  • Synthesis of Derivatives : It has been used in the synthesis of optically active derivatives like (camphorsulfonyl)oxaziridines, demonstrating the transformation of the parent sulfonic acid to various derivatives without altering its absolute configuration (Cermak & Wiemer, 1999).

  • Chemical Characterization : Detailed chemical characterization of its isomers has been performed using techniques like NMR spectroscopy, high-resolution mass spectroscopy, and gas chromatography/mass spectrometry. This research has been vital in the manufacture of active pharmaceutical ingredients (Cheng et al., 2022).

  • Chiral Ligands in Chemical Reactions : It has been used as a chiral ligand in enantioselective addition reactions, like the addition of diethylzinc to benzaldehyde, demonstrating its utility in asymmetric synthesis (Kozakiewicz et al., 2008).

  • Design and Synthesis of Novel Ligands : New chiral camphorsulfonamide ligands have been synthesized starting from D-camphorsulfonic acid, showing its importance in creating novel chemical entities (Luo Yi-ming, 2013).

  • Medical Applications : Its potential application in the medical field as an anti-inflammatory drug has been investigated, including studies on its structural, spectral, and reactivity characteristics (Sangeetha et al., 2020).

  • Enantiomer Composition Determination : It has been used for determining the enantiomer composition of certain compounds, demonstrating its role in stereochemical analysis (Kuksenok et al., 2018).

  • High-Performance Liquid Chromatographic Separations : It has been utilized in the high-performance liquid chromatographic separation of enantiomeric amines, highlighting its role in chromatographic techniques (Souter, 1976).

properties

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLUNABTQYDFJM-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993457
Record name 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-10-Camphorsulfonamide

CAS RN

72597-34-3
Record name (1R)-10-Camphorsulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72597-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
8
Citations
SA Zaidi, SM Lee, JY Lee, WJ Cheong - Bulletin of the Korean Chemical …, 2010 - Citeseer
Some open tubular (OT) molecule imprinted polymer (MIP) silica capillary columns with templates of camphor derivatives such as 10-camphorsulfonic acid (10-CSA), 10-…
Number of citations: 13 citeseerx.ist.psu.edu
MN Lokhande, MU Chopade, DN Bhangare… - Journal of the Brazilian …, 2013 - SciELO Brasil
Herein, an approach for desymmetrization of glycerol by using a readily available camphorsulfonamide as a starting material is described. The strategy for asymmetric synthesis of …
Number of citations: 10 www.scielo.br
M Marzi, P Minetti, G Moretti, MO Tinti… - The Journal of Organic …, 2000 - ACS Publications
In biochemical pathways,(R)-(-)-carnitine 1 plays an important role in the β-oxidation of fatty acids and is also involved in other important metabolic roles, both as free carnitine and as …
Number of citations: 40 pubs.acs.org
T Kimura, S Iwama, S Kido, MA Khan - The Journal of Chemical …, 2009 - Elsevier
Enthalpies of mixing and the densities of ethanol solution of R- and S-enantiomers of camphor, 10-camphorsulfonamide, 10-camphorsulfonic acid, camphorquinone, and 10-…
Number of citations: 6 www.sciencedirect.com
SA Khiste, N Rathod, M Kodape, DS Wankhede… - universalprint.org
The synthesis of S-(R)-Mexiletine was carried out in six step in 38% overall yield. The introduction of chirality was demonstrated by the desymmetrization of glycerol, it results in …
Number of citations: 0 www.universalprint.org
K Tadiparthi, P Anand - Organic Process Research & …, 2021 - ACS Publications
In this review, we discuss the synthetic approaches to γ-amino-β-hydroxybutyric acid (GABOB) and carnitine from 1980 to date. The unique structure and biological importance of these …
Number of citations: 2 pubs.acs.org
E Bellis, K Vasilatou, G Kokotos - Synthesis, 2005 - thieme-connect.com
A series of prolyl and 4-substituted prolyl sulfonamides were prepared and were evaluated as organocatalysts of asymmetric aldol reaction. Using prolyl methanesulfonamide, 4-…
Number of citations: 42 www.thieme-connect.com
JC Towson - 1989 - search.proquest.com
New methodology for the preparation of sulfamoyl chloride from chlorosulfonyl isocyanate was developed and subsequently applied to the synthesis of N, N-disubstituted sulfamides. A …
Number of citations: 2 search.proquest.com

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